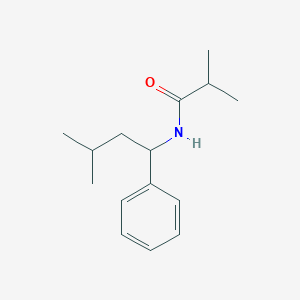
2-methyl-N-(3-methyl-1-phenylbutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-N-(3-methyl-1-phenylbutyl)propanamide” is an organic compound. It likely contains a propanamide group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Amides, like the one in this compound, are generally stable but can undergo hydrolysis in the presence of acids or bases to form carboxylic acids and amines . They can also participate in other reactions specific to their structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups can affect properties like solubility, melting point, boiling point, and reactivity .Mecanismo De Acción
2-methyl-N-(3-methyl-1-phenylbutyl)propanamide works by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals, leading to its analgesic effects. It also activates the reward pathways in the brain, leading to its potential for abuse.
Biochemical and Physiological Effects
This compound has been found to have similar effects to other opioids. It can cause respiratory depression, sedation, and euphoria. It has also been found to have antitussive effects, making it a potential candidate for the treatment of cough.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(3-methyl-1-phenylbutyl)propanamide in lab experiments is its potency. It has been found to be more potent than morphine, making it a useful tool for studying the opioid receptors. However, its potential for abuse and addiction is a limitation, and caution should be taken when handling this compound.
Direcciones Futuras
For the study of this compound include the development of analogs with improved pharmacological properties and the study of its effects on different opioid receptors.
Métodos De Síntesis
2-methyl-N-(3-methyl-1-phenylbutyl)propanamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 3-methyl-1-phenylbutan-1-amine with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-(3-methyl-1-phenylbutyl)propanamide has been used in scientific research to study its pharmacological properties. It has been found to have analgesic effects, similar to other opioids such as morphine and fentanyl. Studies have also shown that it has sedative and anxiolytic effects, making it a potential candidate for the treatment of anxiety and insomnia.
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-N-(3-methyl-1-phenylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11(2)10-14(16-15(17)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVODGJPFHVSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6030473.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6030474.png)
![N-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B6030482.png)
![4-(2-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6030485.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6030490.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B6030516.png)
![N-methyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6030517.png)
![N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B6030522.png)
![6-(3,4-diethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6030524.png)
![3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B6030526.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B6030532.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B6030544.png)
![2-methyl-6-(1-{[1-(pyridin-3-ylmethyl)-1H-pyrrol-2-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6030547.png)
![2-(dimethylamino)-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6030561.png)